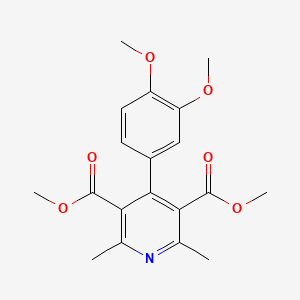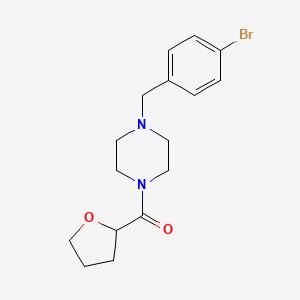![molecular formula C10H12F4N4O B5344666 5-fluoro-N-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5344666.png)
5-fluoro-N-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-N-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine, also known as FMTP, is a synthetic compound that belongs to the class of pyrimidine derivatives. It has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 5-fluoro-N-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine is not fully understood, but it is thought to involve the inhibition of several key enzymes and signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK, which are involved in the regulation of cell proliferation and survival. This compound has also been shown to inhibit the activity of the proteasome, a key regulator of protein degradation, which is overexpressed in many cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of several key enzymes and signaling pathways involved in cancer cell growth and survival. This compound has also been shown to have anti-inflammatory effects, and to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-fluoro-N-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine is its potential as a new drug candidate for the treatment of various diseases, particularly cancer. It has been shown to have potent anticancer activity in vitro and in vivo, and to be well tolerated in animal models. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. This can be addressed through the use of solubilizing agents or alternative drug delivery methods.
Orientations Futures
There are several future directions for the study of 5-fluoro-N-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine. One area of research is the development of new drug delivery methods to improve its solubility and bioavailability in vivo. Another area of research is the identification of new targets and signaling pathways involved in the anticancer activity of this compound, which could lead to the development of more potent and selective drugs. Finally, the use of this compound as a tool for the study of cancer biology and the development of new cancer therapies is an area of active research.
Méthodes De Synthèse
The synthesis of 5-fluoro-N-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine involves several steps, starting with the reaction of 2,4-dichloro-5-fluoropyrimidine with N-methylmorpholine in the presence of a base. The resulting intermediate is then treated with trifluoromethyl iodide to yield the final product. The overall yield of this process is approximately 50%.
Applications De Recherche Scientifique
5-fluoro-N-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Several studies have focused on the use of this compound as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells through the activation of the caspase pathway.
Propriétés
IUPAC Name |
5-fluoro-N-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F4N4O/c1-15-8-6(11)4-16-9(17-8)18-2-3-19-7(5-18)10(12,13)14/h4,7H,2-3,5H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRCIFRJNOTMNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1F)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5344587.png)
![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5344594.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5344595.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5344601.png)
![6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5344609.png)
![N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide](/img/structure/B5344612.png)
![2-[({1-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5344626.png)
![4-phenyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-pyrazol-5-amine](/img/structure/B5344631.png)

![N-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5344647.png)

![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5344674.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5344682.png)
![N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5344684.png)